molecular formula C6H11Cl2N3 B3113512 Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride CAS No. 1956354-92-9

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride

Cat. No.: B3113512
CAS No.: 1956354-92-9
M. Wt: 196.07
InChI Key: ZMWUFKRANMPOPW-UHFFFAOYSA-N
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Description

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2HCl. It is a derivative of pyrimidine, an aromatic heterocyclic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of pharmacological effects, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Scientific Research Applications

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its anti-inflammatory effects and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride typically involves the reaction of pyrimidine derivatives with methylamine under controlled conditions. One common method includes the alkylation of pyrimidine with methylamine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce methylated amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride is unique due to its specific methylation pattern, which may confer distinct pharmacological properties compared to other pyrimidine derivatives. Its dihydrochloride form also enhances its solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

N-methyl-1-pyrimidin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-7-5-6-8-3-2-4-9-6;;/h2-4,7H,5H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWUFKRANMPOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CC=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956354-92-9
Record name methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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